N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide, also known as DREADD (Designer Receptor Exclusively Activated by Designer Drugs), is a synthetic receptor that is used in scientific research to selectively activate or inhibit neurons in living organisms. DREADD technology has revolutionized the field of neuroscience by allowing researchers to study the functions of specific neural circuits in vivo.
Wissenschaftliche Forschungsanwendungen
Receptor Modulation and Biological Activity
- Research has shown that derivatives structurally related to 1,4-dioxaspiro[4.5]decane, a core structure similar to the query compound, have been explored for their binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes. Compounds emerged from these studies as promising α1 receptor antagonists and 5-HT1AR agonists, indicating potential for the development of more selective ligands for these receptors (Franchini et al., 2014). Further research extended to derivatives obtained by modifying heterocyclic rings and amine chains, leading to novel 5-HT1AR partial agonists with promising neuroprotective activity and antinociceptive effects, suggesting strategies for pain control (Franchini et al., 2017).
Synthesis and Chemical Properties
- The synthesis of novel spirocyclic and heterocyclic compounds has been a focus, with methodologies developed to create functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These compounds are important structural sub-units in several classes of bioactive compounds, underscoring the versatility and importance of such spirocyclic structures in medicinal chemistry (Santos et al., 2000).
Antimalarial Activity
- Medium-sized 1,2,4,5-tetraoxacycloalkanes, similar in structure to the query compound, have shown considerable potential as new, inexpensive, and potent antimalarial drugs. This highlights the potential of utilizing spirocyclic oxalamide derivatives in the development of novel antimalarial agents (Kim et al., 2001).
Novel Synthetic Approaches
- Research into vic-dioxime ligands containing the 1,3-dioxolane ring demonstrates the innovative synthetic approaches being developed to create complex molecules with potential applications in coordination chemistry and possibly in catalysis or materials science (Canpolat & Kaya, 2004).
Potential for Nociceptor Modulation
- Nonsteroid anti-inflammatory drugs (NSAIDs) have been shown to inhibit both the activity and inflammation-induced expression of acid-sensing ion channels (ASICs) in nociceptors. This suggests that compounds affecting ASICs could have therapeutic potential in inflammation and pain management, indicating a potential research direction for compounds like N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cycloheptyloxalamide (Voilley et al., 2001).
Eigenschaften
IUPAC Name |
N'-cycloheptyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c20-15(16(21)19-13-7-3-1-2-4-8-13)18-11-14-12-22-17(23-14)9-5-6-10-17/h13-14H,1-12H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZQNNIUMKJGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.